4-Hydroxy-3-imino-6-propyl-3,4-dihydropyrazine-2-carbonitrile

Description

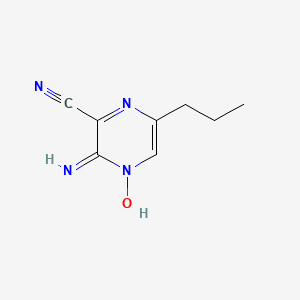

4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with hydroxy, imino, propyl, and carbonitrile groups. Compounds with such structures often exhibit significant biological activities and are of interest in medicinal chemistry and other scientific fields .

Properties

CAS No. |

50627-14-0 |

|---|---|

Molecular Formula |

C8H10N4O |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile |

InChI |

InChI=1S/C8H10N4O/c1-2-3-6-5-12(13)8(10)7(4-9)11-6/h5,10,13H,2-3H2,1H3 |

InChI Key |

AOTLMWDTEQQIDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN(C(=N)C(=N1)C#N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, and cycloaddition reactions. For instance, cyclization of appropriate precursors under controlled conditions can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile undergoes several types of chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by the substituents.

Reduction: Reduction reactions can modify the imino group to an amino group under suitable conditions.

Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: Its derivatives exhibit antimicrobial, antiviral, and antifungal activities.

Industry: It can be used in the synthesis of materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile can be compared with other nitrogen-containing heterocyclic compounds, such as:

Pyrrolopyrazine derivatives: These compounds also exhibit significant biological activities and are used in similar applications.

Pyrimidine derivatives: Known for their anticancer properties, these compounds share some structural similarities with pyrazine derivatives.

The uniqueness of 4-hydroxy-3-imino-6-propylpyrazine-2-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

4-Hydroxy-3-imino-6-propyl-3,4-dihydropyrazine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antitumor effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₈H₁₃N₃O

- Molecular Weight : 165.21 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | Inhibition Rate (%) | IC₅₀ (μM) |

|---|---|---|

| A549 (Lung) | 95.5 | 5.8 |

| MCF7 (Breast) | 92.3 | 6.1 |

| DU145 (Prostate) | 90.0 | 7.5 |

| HepG2 (Liver) | 97.0 | 4.2 |

The compound exhibited a dose-dependent inhibition of cell growth, with IC₅₀ values indicating strong potency compared to standard chemotherapeutic agents.

The mechanism underlying the antitumor activity appears to involve:

- Induction of Apoptosis : Flow cytometry results indicated that treatment with the compound led to increased apoptosis in cancer cells.

- Cell Cycle Arrest : The compound was found to induce cell cycle arrest at the S phase, preventing DNA replication.

Western blot analyses showed alterations in the expression levels of key apoptotic markers, including increased Bax and decreased Bcl-2 levels, suggesting a mitochondrial pathway involvement in apoptosis induction.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound may have potential as a therapeutic agent for treating infections caused by resistant strains.

Case Studies

A recent case study investigated the effects of this compound on patients with advanced cancer who had not responded to conventional therapies. Patients receiving a regimen including this compound showed marked improvement in tumor markers and quality of life indicators after several cycles of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.